molecular formula C6H5FN2O B13955901 2-Fluoro-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carbonitrile

2-Fluoro-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carbonitrile

Cat. No.: B13955901
M. Wt: 140.11 g/mol
InChI Key: LVXGFNBCNPJPKX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- is a heterocyclic organic compound that features a pyrrole ring substituted with a nitrile group at the 2-position, a fluorine atom, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as triisopropylsilyl chloride for protection, Vilsmeier reagent for formylation, and N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the fluorine and carbonyl substituents, resulting in different chemical and biological properties.

    2-Fluoro-1H-pyrrole: Contains the fluorine substituent but lacks the nitrile and carbonyl groups.

    1-Methyl-1H-pyrrole-2-carbonitrile: Similar structure but without the fluorine and carbonyl groups.

Uniqueness

1H-Pyrrole-2-carbonitrile, 2-fluoro-2,5-dihydro-1-methyl-5-oxo- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

2-fluoro-1-methyl-5-oxopyrrole-2-carbonitrile

InChI

InChI=1S/C6H5FN2O/c1-9-5(10)2-3-6(9,7)4-8/h2-3H,1H3

InChI Key

LVXGFNBCNPJPKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC1(C#N)F

Origin of Product

United States

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